molecular formula C11H7F3N2 B13131834 4-Trifluoromethyl-2,2'-bipyridine

4-Trifluoromethyl-2,2'-bipyridine

Cat. No.: B13131834
M. Wt: 224.18 g/mol
InChI Key: TWUMEMDJUWFDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trifluoromethyl-2,2’-bipyridine is a fluorinated bipyridine derivative known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups attached to the bipyridine structure, which enhances its stability and reactivity. It is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of 2,2’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst . The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of 4-Trifluoromethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed: The major products formed from these reactions include oxidized bipyridine derivatives, reduced bipyridine compounds, and substituted bipyridine analogs .

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-2,2’-bipyridine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bipyridine structure coordinate with metal centers, facilitating various catalytic and photophysical processes. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, influencing its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 4-Trifluoromethyl-2,2’-bipyridine stands out due to its strong electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and stable ligands.

Properties

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H7F3N2/c12-11(13,14)8-4-6-16-10(7-8)9-3-1-2-5-15-9/h1-7H

InChI Key

TWUMEMDJUWFDNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.